CYP2D6 Genetic Polymorphism: Quantified Impact on Desmethyl Fluvoxamine Formation
The formation rate of Desmethyl Fluvoxamine is heavily dependent on CYP2D6 genetic variants. Relative clearance rates for CYP2D6 variants compared to wild-type CYP2D6.1 demonstrate a substantial functional divergence, directly influencing the plasma exposure of this metabolite [1]. This contrasts with alternative pathways for other SSRI metabolites, where CYP2D6 may play a minor or negligible role.
| Evidence Dimension | Relative Clearance Rate of Fluvoxamine (proportional to Desmethyl Fluvoxamine formation) |
|---|---|
| Target Compound Data | 153.6% to 394.3% (range of increased activity across 7 CYP2D6 variants) |
| Comparator Or Baseline | CYP2D6.1 wild-type (set as 100%) |
| Quantified Difference | Increase of 53.6% to 294.3% relative to wild-type |
| Conditions | In vitro enzymatic reaction system; UPLC-MS/MS quantification [1] |
Why This Matters
This genetic dependence necessitates the use of pure Desmethyl Fluvoxamine reference standard in pharmacogenomic studies to accurately calibrate metabolite generation based on patient genotype, a variable not applicable to non-CYP2D6 substrates.
- [1] Ye, Z., Chen, B., Gao, N., Kong, Q., Hu, X., Lu, Z., ... & Wu, B. (2022). CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. Frontiers in Pharmacology, 13, 985159. View Source
